molecular formula C11H7F3N2O B11758059 Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-

Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-

Cat. No.: B11758059
M. Wt: 240.18 g/mol
InChI Key: KJPGYXUDFJOREI-UHFFFAOYSA-N
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Description

Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- is a chemical compound with the molecular formula C11H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenyl ring substituted with a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- typically involves the reaction of 2,2,2-trifluoroacetophenone with 1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolyl group can interact with various enzymes and receptors, modulating their activity. This compound may inhibit specific pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- is unique due to the presence of both trifluoromethyl and pyrazolyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research in various scientific fields .

Biological Activity

Ethanone, 2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- (CAS Number: 1022154-82-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.

Chemical Structure and Properties

The molecular formula for Ethanone, 2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]- is C11H7F3N2OC_{11}H_{7}F_{3}N_{2}O, with a molecular weight of approximately 240.18 g/mol. The compound features a trifluoromethyl group and a pyrazole moiety, which are often associated with significant biological activity.

PropertyValue
Molecular FormulaC₁₁H₇F₃N₂O
Molecular Weight240.18 g/mol
LogP2.617
PSA (Polar Surface Area)34.89 Ų

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Ethanone derivatives. For instance, compounds related to the pyrazole structure have shown promising results against various bacterial strains. A study indicated that certain synthesized pyrazole derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting that Ethanone may share similar properties due to its structural characteristics .

Cytotoxicity and Cancer Research

The cytotoxic effects of pyrazole derivatives have been explored in cancer research. For example, certain compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis, leading to reduced proliferation of cancer cells . While direct studies on Ethanone's cytotoxicity are not extensively documented, its structural analogs indicate a possible role in cancer therapy.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity associated with compounds similar to Ethanone:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy of synthesized pyrazole derivatives.
    • Findings : Compounds demonstrated up to 94.5% inhibition against E. coli at concentrations of 50 μg/mL .
  • Anti-inflammatory Assessment :
    • Objective : To assess the anti-inflammatory potential of various pyrazole-linked compounds.
    • Results : Several compounds showed IC50 values ranging from 57.24 to 69.15 μg/mL, indicating significant anti-inflammatory activity .
  • Cytotoxicity Studies :
    • Objective : Investigating the impact of pyrazole derivatives on cancer cell lines.
    • Outcome : Compounds exhibiting DHFR inhibition led to decreased cell viability in cancer models .

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-pyrazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)8-2-4-9(5-3-8)16-7-1-6-15-16/h1-7H

InChI Key

KJPGYXUDFJOREI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

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